Lipophilicity (XLogP3) Comparison with Positional Isomer 3-Chloro-5-(trifluoromethyl)phenylacetonitrile
The lipophilicity of 3-Chloro-4-(trifluoromethyl)phenylacetonitrile, as measured by the computed partition coefficient XLogP3, is 3.1 [1]. This is in contrast to a close positional isomer, 3-Chloro-5-(trifluoromethyl)phenylacetonitrile (CAS 886496-95-3), which has a computed LogP of 3.42488 .
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | 3.1 (XLogP3-AA) |
| Comparator Or Baseline | 3-Chloro-5-(trifluoromethyl)phenylacetonitrile (CAS 886496-95-3): 3.42488 |
| Quantified Difference | The comparator exhibits a higher logP by approximately 0.32 units. |
| Conditions | Computed values from PubChem (XLogP3-AA 3.0) and BOC Sciences product page (LogP) |
Why This Matters
A difference of 0.32 logP units corresponds to a more than two-fold difference in lipophilicity, which can significantly influence membrane permeability, solubility, and metabolic stability, guiding the selection of the most appropriate isomer for a specific synthetic target.
- [1] PubChem. (2026). 3-Chloro-4-(trifluoromethyl)phenylacetonitrile (CID 57364531). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/57364531 View Source
